1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol is a synthetic organic compound characterized by a tetrazole ring that is substituted with a benzodioxole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that may confer specific biological activities.
1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, often exhibiting pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer effects.
The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol typically involves multi-step processes. A common approach includes:
The synthesis often requires careful control of temperature and pH to maximize yield and purity. Advanced purification techniques like chromatography may be employed to isolate the final product effectively .
The structure of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol features:
The compound has a molecular formula of and an InChI key of InChI=1S/C8H6N4O2S/c9-7(13)11-12-14(10)8(11)15-6(2-1-3-16-4-5)17-15/h1-6H,(H,9,10)
.
1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium on carbon for reductions . The choice of solvent and reaction conditions significantly affects the outcomes.
The mechanism of action for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol primarily involves its interaction with biological targets such as enzymes or receptors. The unique structural features enhance its binding affinity, potentially leading to:
For instance, it may inhibit certain enzymes involved in inflammatory processes or modulate receptor activity related to pain or infection .
The compound is classified as an irritant and should be handled with care. Its physical properties include:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
The potential applications of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol span various fields:
Research continues into its efficacy as an anticancer agent due to its ability to interact with critical cellular pathways .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1